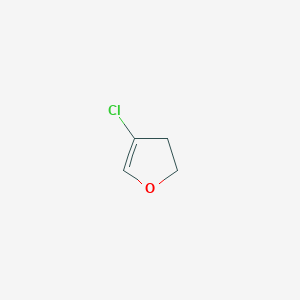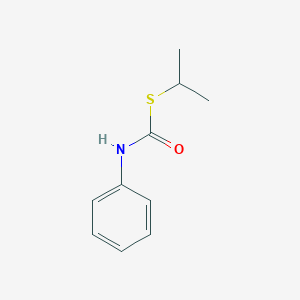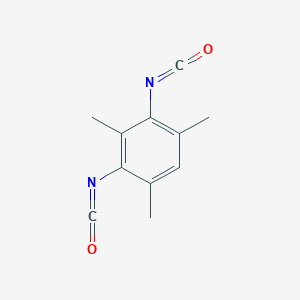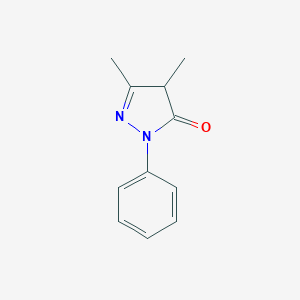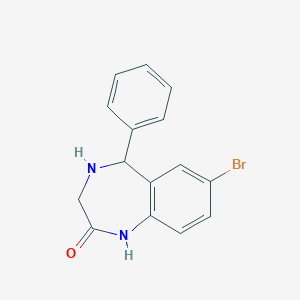
7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one, is a derivative of the 1,4-benzodiazepine class, which is known for its neurotropic properties and potential therapeutic applications. The presence of bromine and phenyl groups in the structure suggests that it may have unique chemical and physical properties, as well as biological activity .
Synthesis Analysis
The synthesis of related benzodiazepine derivatives often involves the alkylation of 7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one with various alkyl tosylates, leading to different substituents on the benzodiazepine ring . Another approach includes the bromination of 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one under various conditions . Additionally, the synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-(2'-pyridyl)-2H-1,4-benzodiazepin-2-one has been achieved through improved hexamine cyclization and subsequent reactions .
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular and crystal structures of several benzodiazepine derivatives. For instance, the crystal structure of a 1:1 complex of chloral hydrate and 7-bromo-2,3-dihydro-1-methyl-5-phenyl-1,4-benzodiazepin-2-one revealed chains of molecules linked by hydrogen bonds . The molecular structure can be significantly altered by proton migration, leading to different conformations and assembly modes in the crystal .
Chemical Reactions Analysis
Benzodiazepine derivatives undergo various chemical reactions, including thermal rearrangement and complexation with metal ions. For example, 7-bromo-1,3-dihydro-3-hydroxy-5-(2'-pyridyl)-2H-1,4-benzodiazepin-2-one can rearrange into quinazolin-2-aldehyde upon heating . The reaction of benzodiazepine derivatives with CuCl2 results in the formation of a copper(II) complex with a characteristic boat conformation of the benzodiazepine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzodiazepine derivatives are influenced by their molecular structure. The presence of bromine and other substituents affects their reactivity and interaction with biological targets. For instance, the complexation of esters of 7-bromo-3-hydroxy-5-(o-chloro)phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-ones with central benzodiazepine receptors involves specific and nonspecific interactions, with changes in entropy and enthalpy driving the reaction . The affinity of these compounds for central benzodiazepine receptors and TSPO receptors has been studied, showing that structural modifications can significantly alter their binding affinity .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
The chemical synthesis of derivatives of 7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one involves reactions under various conditions to produce compounds with distinct properties and crystalline structures. For instance, treatment with methyl or hexyl tosylate leads to derivatives that crystallize in different molecular forms due to proton migration, affecting their conformation and assembly mode in the crystal. These structural differences have implications for the compounds' physical properties and potential applications in materials science and pharmacology (Kravtsov et al., 2012).
Receptor Affinity and Pharmacological Properties
The affinity of 7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one derivatives towards central nervous system and peripheral benzodiazepine receptors has been investigated, revealing insights into their potential therapeutic applications. Some derivatives have shown specific affinities to central benzodiazepine, dopamine, serotonin, and cholecystokinin receptors, indicating their potential use in modulating appetite, anxiety, and other central nervous system functions without focusing on their use as drugs (Makan et al., 2005).
Modulation of GABAA Receptor-mediated Currents
Research on phenazepam, a related compound, and its metabolites has shown their ability to modulate GABA-activated whole-cell currents in rat Purkinje neurons. This modulation suggests the potential of these compounds to influence GABAergic signaling pathways, relevant for understanding the mechanistic basis of benzodiazepine action on neurotransmission and its implications for neurological disorders, avoiding the discussion of drug use and focusing on molecular pharmacology (Kopanitsa et al., 2001).
properties
IUPAC Name |
7-bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8,15,17H,9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKBVRBTRGJEMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377841 |
Source


|
| Record name | 7-bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |
CAS RN |
17972-72-4 |
Source


|
| Record name | 7-bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

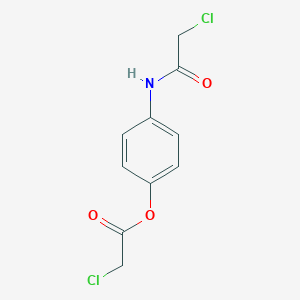
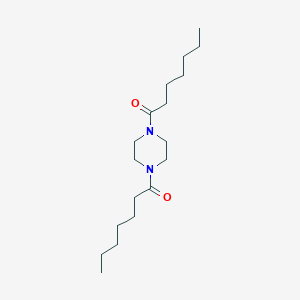
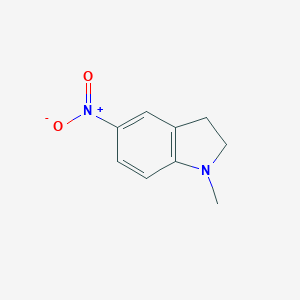
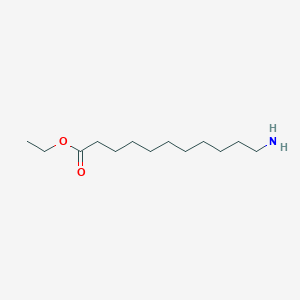

![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)

